molecular formula C11H15NO2S B15322149 3-(2-Methanesulfonylphenyl)pyrrolidine

3-(2-Methanesulfonylphenyl)pyrrolidine

Cat. No.: B15322149
M. Wt: 225.31 g/mol
InChI Key: PRSCRYNTJKAUGD-UHFFFAOYSA-N
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Description

3-(2-Methanesulfonylphenyl)pyrrolidine is a pyrrolidine derivative featuring a methanesulfonyl group at the ortho position of the phenyl ring attached to the pyrrolidine nitrogen. Pyrrolidine derivatives are widely studied for their conformational rigidity, which enhances binding affinity to biological targets such as G-protein-coupled receptors (GPCRs) and enzymes . The methanesulfonyl group (CH₃SO₂-) is a strong electron-withdrawing moiety that influences solubility, metabolic stability, and intermolecular interactions, making it a critical pharmacophore in medicinal chemistry .

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

3-(2-methylsulfonylphenyl)pyrrolidine

InChI

InChI=1S/C11H15NO2S/c1-15(13,14)11-5-3-2-4-10(11)9-6-7-12-8-9/h2-5,9,12H,6-8H2,1H3

InChI Key

PRSCRYNTJKAUGD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2CCNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methanesulfonylphenyl)pyrrolidine typically involves the following steps:

  • Bromination: The starting material, 2-methanesulfonylphenol, undergoes bromination to introduce a bromine atom at the ortho position.

  • Pyrrolidine Formation: The brominated compound is then reacted with pyrrolidine in the presence of a base to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methanesulfonylphenyl)pyrrolidine can undergo various chemical reactions, including:

  • Oxidation: The methanesulfonyl group can be oxidized to form sulfonic acids.

  • Reduction: The pyrrolidine ring can be reduced to form piperidine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.

Major Products Formed:

  • Sulfonic Acids: Resulting from the oxidation of the methanesulfonyl group.

  • Piperidine Derivatives: Formed by the reduction of the pyrrolidine ring.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

3-(2-Methanesulfonylphenyl)pyrrolidine has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2-Methanesulfonylphenyl)pyrrolidine exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to specific enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Substituent Position/Group Biological Target Potency (Ki/EC₅₀) Key Finding Reference
3-(2-Methanesulfonylphenyl)pyrrolidine (hypothetical) 3-(2-CH₃SO₂-phenyl) N/A (inferred) N/A Methanesulfonyl enhances metabolic stability and receptor binding -
2-(3-Methoxyphenyl)pyrrolidine 2-(3-CH₃O-phenyl) Biochemical assays N/A Methoxy group improves lipophilicity but reduces enzymatic inhibition compared to sulfonyl analogs
4-Chlorophenyl-pyrrolidine derivatives 4-Cl-phenyl hMC4R (melanocortin receptor) Ki = 1.0 nM High affinity for hMC4R; full agonist activity
Pyrrolidin-1-yl sulfonyl isatin derivatives Pyrrolidine-sulfonyl Caspase-3/7 inhibition IC₅₀ > 10 µM Lower activity compared to phenoxymethyl analogs

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: Methanesulfonyl (CH₃SO₂-) groups, being electron-withdrawing, improve receptor binding affinity in GPCR-targeted compounds (e.g., hMC4R ligands) by stabilizing charge interactions . In contrast, methoxy (CH₃O-) groups, which are electron-donating, enhance lipophilicity but may reduce enzymatic inhibition potency, as seen in caspase-3/7 assays . Chlorophenyl substituents (e.g., 4-Cl-phenyl) in pyrrolidine derivatives exhibit nanomolar affinity for hMC4R due to optimal steric and electronic complementarity .

Stereochemical Influence :

  • In hMC4R-targeted pyrrolidines, the (S,R) stereoisomer acts as a full agonist (EC₅₀ = 3.8 nM), while the (R,S) isomer retains binding affinity (Ki = 1.0 nM) but lacks functional efficacy . This highlights the critical role of stereochemistry in drug design.

Enzymatic Inhibition Profiles: Pyrrolidine-sulfonyl derivatives (e.g., isatin-based compounds) show reduced caspase-3/7 inhibition (IC₅₀ > 10 µM) compared to phenoxymethyl-substituted analogs, likely due to steric hindrance from the sulfonyl group .

Optimization Strategies

  • Piperazine/Pyrrolidine Hybrids : Neurocrine Biosciences optimized hMC4R antagonists by replacing piperidine with piperazine rings, achieving 200-fold selectivity over other receptor subtypes .
  • Tetrahydrothiophene/Tetrahydrofuran Substitutions : These modifications in pyrrolidine derivatives improved antagonist potency (IC₅₀ = 590 nM) for cachexia treatment .

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